7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
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Overview
Description
“7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline” is a compound that belongs to the quinazoline family . Quinazolines are important heterocycles in medicinal chemistry and possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with several functional groups. It includes a quinazoline core, a piperazine ring, and a pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse and complex, depending on the reaction conditions and the presence of other reagents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetRET (c-RET) , a receptor tyrosine kinase . RET plays a crucial role in cell survival, proliferation, migration, and differentiation .
Mode of Action
It’s known that similar compounds act as inhibitors of their target proteins . They bind to the active site of the protein, preventing its normal function and leading to altered cellular processes .
Biochemical Pathways
Inhibition of ret can affect multiple signaling pathways, including the mapk/erk, pi3k/akt, and jak/stat pathways . These pathways are involved in cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body . Metabolism typically occurs in the liver, and excretion is usually through the kidneys .
Result of Action
Inhibition of ret can lead to decreased cell proliferation and increased cell death, particularly in cancer cells with ret mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects . .
Properties
IUPAC Name |
7-fluoro-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8/c1-14-25-18(12-19(26-14)29-6-2-5-24-29)27-7-9-28(10-8-27)20-16-4-3-15(21)11-17(16)22-13-23-20/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPCMLPPDAPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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